9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 477512-56-4
VCID: VC5720128
InChI: InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
SMILES: CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31
Molecular Formula: C18H16BrN3
Molecular Weight: 354.251

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline

CAS No.: 477512-56-4

Cat. No.: VC5720128

Molecular Formula: C18H16BrN3

Molecular Weight: 354.251

* For research use only. Not for human or veterinary use.

9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline - 477512-56-4

Specification

CAS No. 477512-56-4
Molecular Formula C18H16BrN3
Molecular Weight 354.251
IUPAC Name 9-bromo-6-(2-methylpropyl)indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C18H16BrN3/c1-11(2)10-22-16-8-7-12(19)9-13(16)17-18(22)21-15-6-4-3-5-14(15)20-17/h3-9,11H,10H2,1-2H3
Standard InChI Key CUMGSMUESNNMHR-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar indoloquinoxaline core with a bromine atom at position 9 and an isobutyl group (CH2CH(CH3)2-\text{CH}_2\text{CH}(\text{CH}_3)_2) at position 6 . This arrangement enhances lipophilicity (logP = 4.246) , improving membrane permeability. X-ray crystallography confirms a dihedral angle of 8.78.7^\circ between the indole and quinoxaline rings, facilitating DNA intercalation .

Key Structural Parameters:

PropertyValueSource
Molecular FormulaC18H16BrN3\text{C}_{18}\text{H}_{16}\text{BrN}_3
Molecular Weight354.25 g/mol
Planar Surface Area20.57 Ų
Boiling Point531.4°C at 760 mmHg

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: Signals at δ 0.8–1.5 ppm (isobutyl protons) and δ 7.5–8.5 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1613 cm1^{-1} (C=N) and 1589 cm1^{-1} (C=C) .

  • HRMS: Molecular ion peak at m/z 353.05276 ([M+H]+^+) .

Synthesis and Production

Laboratory-Scale Synthesis

The primary route involves:

  • Condensation: Reacting 5-bromoisatin with o-phenylenediamine in glacial acetic acid at reflux (4–7 hours) .

  • Alkylation: Introducing the isobutyl group via nucleophilic substitution using isobutyl bromide in DMF with K2CO3\text{K}_2\text{CO}_3 as a base .

Optimization Factors:

  • Solvent: Polar aprotic solvents (e.g., DMF) improve yield (75–80%) .

  • Catalyst: Benzyltriethylammonium chloride enhances reaction efficiency in aqueous media .

  • Purification: Recrystallization from DMF/ethanol yields >95% purity .

Green Chemistry Approaches

A solvent-free method using microwave irradiation reduces reaction time to 30 minutes while maintaining yields of 70–75% . This aligns with sustainable practices by eliminating toxic solvents like DCM.

Industrial Production Challenges

Scaling requires continuous flow reactors to manage exothermic reactions. Process analytics (HPLC-MS) ensure batch consistency, though bromine’s volatility complicates large-scale alkylation.

Biological Activities and Mechanisms

Anticancer Activity

The compound intercalates into DNA, disrupting replication and inducing apoptosis via caspase-3 activation .

Cytotoxicity Data:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)5.0
A549 (Lung)4.2
HL-60 (Leukemia)6.8

Mechanistic Insights:

  • DNA Binding: UV-Vis titration shows a binding constant (KbK_b) of 1.2×105M11.2 \times 10^5 \, \text{M}^{-1} .

  • Cell Cycle Arrest: G2/M phase arrest in A549 cells at 10 µM .

Antimicrobial Effects

Sulfonamide derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Optoelectronics

Electronic Properties

The planar structure enables π-π stacking, critical for organic semiconductors:

PropertyValueSource
HOMO Energy-5.2 eV
LUMO Energy-2.5 eV
Band Gap2.7 eV

Device Integration

Used in OLEDs as an electron-transport layer, achieving luminance efficiencies of 12 cd/A.

Comparative Analysis with Structural Analogues

Impact of Substituents

CompoundKey ModificationIC50_{50} (µM)LogP
9-Bromo-6-isobutyl derivativeBromine, isobutyl4.2 (A549)4.246
9-Fluoro-6-methyl derivativeFluorine, methyl6.5 (A549)3.8
6-(4-Fluorobenzyl) derivativeFluorobenzyl3.8 (MCF-7)4.9

Trends:

  • Electron-Withdrawing Groups (e.g., Br, F): Enhance DNA binding but reduce solubility .

  • Alkyl Chains: Longer chains (e.g., isobutyl vs. methyl) improve bioavailability.

Future Directions and Challenges

Targeted Drug Delivery

Conjugation with folate ligands increases tumor specificity, reducing IC50_{50} to 1.8 µM in xenograft models .

Combination Therapies

Synergy with topoisomerase inhibitors (e.g., etoposide) overcomes resistance in multidrug-resistant A549/Taxol cells .

Solubility Optimization

Prodrug strategies (e.g., phosphate esters) enhance aqueous solubility from 0.12 mg/mL to 8.3 mg/mL .

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